molecular formula C10H9F4NO B13033362 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

Cat. No.: B13033362
M. Wt: 235.18 g/mol
InChI Key: HBALIGWTTOQVKU-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a chiral amine compound of interest in medicinal chemistry and pharmaceutical research. It features a prop-2-enylamine (allylamine) backbone attached to a phenyl ring that is differentially substituted with both fluorine and a trifluoromethoxy group at the 3- and 4- positions, respectively. This specific pattern of halogen and fluorinated ether substituents is often employed in drug discovery to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles . Compounds within this structural class, particularly chiral amines and those containing a trifluoromethoxy group, are frequently investigated as key synthetic intermediates or building blocks for the development of bioactive molecules . The chiral center allows for the creation of enantiomerically pure compounds, which is essential for studying stereoselective biological interactions. The presence of the allylamine group also offers a versatile chemical handle for further synthetic elaboration through various reactions, including nucleophilic addition or polymerization . Researchers utilize this and related compounds in diverse areas, including the synthesis of potential pharmacologically active agents and the development of novel materials . This product is intended for use by qualified laboratory researchers only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2

InChI Key

HBALIGWTTOQVKU-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine generally involves the following key steps:

These steps are often carried out sequentially or via convergent synthetic routes depending on the starting materials and desired stereochemistry.

Detailed Synthetic Routes and Conditions

Aromatic Substitution and Trifluoromethoxylation
  • The trifluoromethoxy group (–OCF3) is introduced typically via nucleophilic substitution or transition metal-catalyzed trifluoromethoxylation of a suitably activated aromatic precursor.
  • Common reagents include trifluoromethylating agents or trifluoromethoxide sources under controlled conditions.
  • Fluoro substituent introduction can be achieved by electrophilic fluorination or by using fluorinated starting materials.
Formation of the Prop-2-enylamine Side Chain
  • The prop-2-enylamine moiety is introduced by reacting the substituted aromatic intermediate with allylic amine precursors or via reductive amination of corresponding aldehydes or ketones.
  • A common approach involves the reaction of the aromatic aldehyde with ammonia or primary amines followed by reduction.
  • Catalysts such as copper or palladium complexes may be employed to facilitate selective allylic amination.
Example from Patent Literature

A patent (WO2010028232A1) describes a multistep process involving:

  • Preparation of intermediates such as pyrazolo-5-one derivatives and freebase amines.
  • Reaction of these intermediates under reflux with azeotropic removal of water to drive imine formation.
  • Subsequent reduction and salt formation steps to isolate the desired amine compound.
  • Use of bases like triethylamine or diisopropylethylamine in solvents such as ethanol or methanol at temperatures between 0°C to 80°C for 3 to 10 hours.
  • Crystallization using solvents like toluene and anti-solvents such as hexane or heptane to obtain pure salts.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Aromatic substitution Trifluoromethyl iodide + copper catalyst 20–80 3–10 Solvent: alcohols (ethanol, methanol)
Imine formation Freebase amine + pyrazolo-5-one intermediate Reflux 4–8 Azeotropic removal of water to drive reaction
Reduction Appropriate reducing agent (e.g., NaBH4) Room temp 1–3 Converts imine to amine
Salt formation Acid treatment (maleic acid, HCl, HBr) Room temp 1–2 Crystallization from toluene/hexane

Research Findings and Analytical Data

  • Yields: The yields of intermediate steps vary from 30% to 85%, depending on the purification and reaction conditions.
  • Purity: Crystallization and salt formation steps are crucial to obtain high-purity products suitable for further applications.
  • Spectroscopic Characterization:
    • ^1H NMR and ^13C NMR confirm the aromatic substitution pattern and the presence of the allylic amine side chain.
    • ^19F NMR is particularly useful for confirming the trifluoromethoxy and fluoro substituents on the aromatic ring.
  • Stereochemistry: The compound exhibits stereochemical specificity at the prop-2-enylamine moiety, which is controlled during the synthesis by choice of chiral catalysts or starting materials.

Summary Table of Preparation Methods

Method Aspect Description Reference
Trifluoromethoxylation Introduction of –OCF3 via nucleophilic substitution or metal-catalyzed trifluoromethoxylation
Fluorination Electrophilic fluorination or use of fluorinated precursors
Prop-2-enylamine formation Reductive amination or allylic amination of aromatic intermediates
Reaction conditions Use of tertiary amines as bases, alcohol solvents, reflux, azeotropic water removal
Purification Salt formation with acids (maleic, HCl), crystallization from toluene/hexane
Analytical confirmation NMR (^1H, ^13C, ^19F), melting point, chromatography

The preparation of This compound is a multistep synthetic process that involves careful introduction of fluorinated substituents and the allylic amine side chain. The process requires precise control of reaction conditions, including the use of bases, solvents, and temperature to optimize yields and purity. Analytical techniques such as NMR spectroscopy are essential for confirming the structure and stereochemistry of the final product.

The available literature, including patent documentation and peer-reviewed experimental data, provides a robust framework for the synthesis of this compound, making it accessible for research and potential industrial applications.

Chemical Reactions Analysis

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways . These interactions can modulate various biochemical processes, making the compound valuable in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
  • Structure : The trifluoromethoxy group is replaced with a methyl group at the 4-position.
  • Impact: Methyl groups are less electron-withdrawing than trifluoromethoxy, reducing the ring’s electronegativity. This may decrease metabolic stability due to lower resistance to oxidative enzymes. The shorter chain (2-methylpropan-2-amine vs.
  • CAS : 787585-32-4 | Molecular Formula : C₁₁H₁₆FN
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
  • Structure : Fluorine at the 3-position is replaced with chlorine.
  • Its lower electronegativity compared to fluorine may reduce the electron-deficient nature of the ring, altering π-π stacking interactions in biological targets .
  • CAS: 1213034-26-4 | Molecular Formula: C₁₀H₉ClF₃NO

Variations in the Amine Side Chain

prop-2-en-1-yl({1-[4-(trifluoromethoxy)phenyl]ethyl})amine
  • The absence of the 3-fluoro substituent reduces steric and electronic effects, possibly lowering target affinity .
  • Molecular Formula: C₁₂H₁₄F₃NO

Core Structural Analogues with Trifluoromethoxy Groups

Compounds like N-(4-(trifluoromethoxy)phenyl)-pyrazolo[3,4-d]pyrimidin-4-amine () share the trifluoromethoxy group but have a pyrazolo-pyrimidine core instead of a propenylamine-linked phenyl ring. Such differences drastically alter solubility and binding modes, making direct pharmacological comparisons challenging. However, the trifluoromethoxy group’s role in enhancing lipophilicity remains consistent across these compounds .

Hypothesized Pharmacological Implications

  • Lipophilicity : The trifluoromethoxy group in the target compound likely increases logP compared to methyl or chloro analogues, enhancing membrane permeability .
  • Target Binding : The propenylamine chain’s flexibility may improve interactions with enzymes or receptors compared to rigid ethylamine derivatives .

Biological Activity

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is an organic compound notable for its unique structural features, including a fluoro and trifluoromethoxy group attached to a phenyl ring and a prop-2-enylamine side chain. This compound has garnered interest in the scientific community due to its potential biological activities, which include antimicrobial, anti-inflammatory, and enzyme interaction properties.

PropertyValue
Molecular FormulaC10H9F4NO
Molecular Weight235.18 g/mol
IUPAC Name1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine
InChI KeyVGYUUWNLSDVBBY-SECBINFHSA-N
Canonical SMILESC=CC(C1=CC(=C(C=C1)C(F)(F)F)O)N

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluoro and trifluoromethoxy groups enhances its binding affinity, potentially leading to modulation of various signaling pathways.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes.
  • Receptor Interaction : The compound can bind to receptors, modulating their activity and influencing various biological responses.
  • Signaling Pathway Modulation : By interacting with key molecular targets, it can affect cellular signaling pathways, leading to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, phenyl derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Research indicates that compounds with trifluoromethyl groups can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that this compound may have potential applications in treating inflammatory diseases.
  • Enzyme Interaction Studies : A study focusing on structure-based drug design highlighted the importance of fluorinated compounds in enhancing binding affinity to enzymes like cytochrome P450. The unique structure of this compound could provide similar advantages in enzyme inhibition.

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, it is essential to compare it with other structurally related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityEnzyme Inhibition Potential
This compoundModerateHighHigh
3-FluoroanilineLowModerateModerate
Trifluoromethyl phenolHighLowLow

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